Product packaging for 2-[(2S)-oxiran-2-yl]-1-benzofuran(Cat. No.:CAS No. 343614-08-4)

2-[(2S)-oxiran-2-yl]-1-benzofuran

Cat. No.: B2876157
CAS No.: 343614-08-4
M. Wt: 160.172
InChI Key: MUQQXMHGCGKNTL-JTQLQIEISA-N
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Description

The Benzofuran (B130515) Heterocyclic System: Significance in Natural Products and Synthetic Chemistry

The benzofuran scaffold, a bicyclic system formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in the realm of organic chemistry. medcraveonline.comresearchgate.net Its prevalence in a vast array of natural products underscores its biological relevance. researchgate.netnih.govmdpi.com Many naturally occurring benzofuran derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. medcraveonline.comnih.govnih.gov For instance, compounds like angelicin (B190584) and psoralen (B192213) are utilized in treating skin conditions such as psoriasis and cancer. rsc.org The inherent biological activity of the benzofuran core has made it a focal point for medicinal chemists and a frequent target in the synthesis of new therapeutic agents. nih.govrsc.org

In the domain of synthetic chemistry, the benzofuran ring system serves as a versatile building block for the construction of complex molecules. mdpi.comacs.orgnih.gov The development of novel and efficient synthetic methodologies to construct and functionalize the benzofuran nucleus is an active area of research. acs.orgrsc.org These methods often employ transition-metal catalysis, including palladium, copper, and gold, to facilitate the formation of the heterocyclic ring. acs.orgnih.gov The ability to strategically introduce various substituents onto the benzofuran skeleton allows for the fine-tuning of its electronic and steric properties, thereby modulating its reactivity and biological profile. nih.gov

Epoxide Moieties in Biologically Active Molecules and Their Chemical Reactivity

Epoxides, also known as oxiranes, are three-membered cyclic ethers that are characterized by a high degree of ring strain. This inherent strain makes them highly reactive electrophiles, susceptible to ring-opening reactions with a wide range of nucleophiles. This reactivity is a key feature that is harnessed in both biological systems and synthetic organic chemistry.

The epoxide functional group is found in a number of biologically active natural products. Its presence can be crucial for the molecule's mode of action. For example, some epoxides act as alkylating agents, reacting with nucleophilic residues in proteins and nucleic acids, which can lead to cytotoxic effects. This reactivity is exploited in certain anticancer agents. nih.gov

In synthetic chemistry, epoxides are highly valued as versatile intermediates. The stereospecificity of their ring-opening reactions allows for the controlled introduction of new functional groups and the creation of defined stereocenters. This makes them invaluable in the asymmetric synthesis of complex molecules, including pharmaceuticals. The ability to open the epoxide ring under either acidic or basic conditions provides chemists with a powerful tool to control the regioselectivity of the reaction, further enhancing their synthetic utility.

Rationale for Investigating the 2-[(2S)-oxiran-2-yl]-1-benzofuran Scaffold

The rationale for investigating the this compound scaffold lies in its potential as a key intermediate for the synthesis of complex, biologically active natural products and their analogues. mdpi.comnih.govnih.gov This specific combination of a benzofuran nucleus and a chiral epoxide at the 2-position offers a unique set of synthetic handles for further molecular elaboration.

The benzofuran portion provides a rigid, planar core that is prevalent in many polyphenolic natural products, some of which exhibit significant biological activities. nih.gov The epoxide ring, being a reactive electrophile, serves as a latent functionality for the introduction of new substituents and the construction of additional rings. mdpi.com For instance, the epoxidation of a 2-styrylbenzofuran (B282128) derivative can be a crucial step in the total synthesis of complex polyphenolic compounds like malibatol A and shoreaphenol. mdpi.comnih.govnih.gov The intramolecular opening of the epoxide ring by a nucleophilic portion of the benzofuran or an appended substituent can lead to the formation of new carbocyclic or heterocyclic rings, a strategy that has been successfully employed in the synthesis of polycyclic polyphenols. mdpi.com

The specific (2S) stereochemistry of the oxirane ring is of particular importance as it allows for the stereocontrolled synthesis of chiral target molecules. In the context of drug discovery, the ability to synthesize enantiomerically pure compounds is critical, as different enantiomers of a chiral drug can have vastly different biological activities. Therefore, the this compound scaffold is a valuable building block for asymmetric synthesis, providing access to a specific stereoisomer of a target molecule. nih.gov

Overview of Research Trajectories for Benzofuran-Containing Epoxides

Research involving benzofuran-containing epoxides is multifaceted, spanning from the development of novel synthetic methods to their application in the total synthesis of natural products and the exploration of their biological activities.

One major research trajectory focuses on the synthesis of these hybrid molecules. This includes the development of efficient and stereoselective methods for the epoxidation of 2-vinyl or 2-styrylbenzofuran precursors. rsc.org Another approach involves the construction of the benzofuran ring from precursors that already contain an epoxide moiety. For example, the reaction of substituted salicylaldehydes with nitro-epoxides has been used to synthesize substituted benzofurans. acs.org The development of catalytic methods, often employing transition metals, to achieve these transformations with high efficiency and selectivity is a key area of investigation. mdpi.comacs.org

A second significant area of research is the application of benzofuran epoxides in total synthesis . As mentioned previously, these compounds are valuable intermediates in the synthesis of complex natural products. mdpi.comrsc.org The strategic use of the epoxide's reactivity allows for the construction of intricate molecular architectures that would be difficult to access through other means. mdpi.com The total synthesis of compounds like malibatol A and shoreaphenol highlights the power of this approach. mdpi.comnih.govnih.gov

Finally, there is a growing interest in the biological evaluation of benzofuran-containing epoxides and their derivatives. Given that both the benzofuran and epoxide moieties are found in numerous biologically active compounds, it is hypothesized that their combination could lead to novel therapeutic agents. nih.govnih.gov Research in this area includes the screening of these compounds for a range of biological activities, such as antimicrobial and anticancer properties. nih.govnih.gov For example, benzofuran derivatives have shown promising antibacterial and antifungal activity. rsc.orgnih.govijpbs.commdpi.com It has also been noted that benzofuran epoxides can act as mutagens by forming DNA adducts. nih.gov

Data Tables

Table 1: Examples of Benzofuran Derivatives and their Reported Activities

Compound NameStructureReported Activity/Application
PsoralenUsed in the treatment of skin diseases like psoriasis. rsc.org
AngelicinUsed in the treatment of skin diseases like cancer. rsc.org
Malibatol ABiologically relevant polyphenolic natural product. nih.gov
ShoreaphenolBiologically relevant polyphenolic natural product. nih.gov
2-Arylbenzofuran derivativesInvestigated as potential anti-Alzheimer's disease agents. nih.gov
3-(3,5-Dimethoxyphenyl)-6-methoxy-2-(4-methoxyphenyl)-4-(3-(4-methoxyphenyl)oxiran-2-yl)benzofuranIntermediate in the synthesis of polyphenolic benzofurans. mdpi.comnih.gov

Table 2: Synthetic Methods for Benzofuran Ring Formation

Reaction TypeReagents and ConditionsReference
Palladium-Copper Catalyzed Sonogashira Coupling/CyclizationTerminal alkynes, iodophenols, (PPh₃)PdCl₂, CuI, triethylamine acs.org
Catalyst-Free ReactionSubstituted salicylaldehydes, nitro epoxides, potassium carbonate, dimethylformamide acs.org
Gold- and Silver-Based CatalysisAlkynyl esters, quinols, JohnPhosAuCl/AgNTf₂, Ph₂SiF₂ acs.org
Intramolecular Cyclization of Keto Benzyl EthersLithium 2,2,6,6-tetramethylpiperidide (LiTMP), then p-toluenesulfonic acid (p-TsOH) nih.gov

List of Chemical Compounds

this compound

Angelicin

Malibatol A

Psoralen

Shoreaphenol

3-(3,5-Dimethoxyphenyl)-6-methoxy-2-(4-methoxyphenyl)-4-(3-(4-methoxyphenyl)oxiran-2-yl)benzofuran

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

p-Toluenesulfonic acid (p-TsOH)

JohnPhosAuCl

Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)

Diphenyldifluorosilane (Ph₂SiF₂)

(Triphenylphosphine)palladium(II) chloride ((PPh₃)PdCl₂)

Copper(I) iodide (CuI)

Potassium carbonate

Dimethylformamide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B2876157 2-[(2S)-oxiran-2-yl]-1-benzofuran CAS No. 343614-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S)-oxiran-2-yl]-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-4-8-7(3-1)5-9(12-8)10-6-11-10/h1-5,10H,6H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQQXMHGCGKNTL-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2s Oxiran 2 Yl 1 Benzofuran and Its Chiral Analogues

Asymmetric Synthesis of the (2S)-Oxirane Stereocenter

The cornerstone of synthesizing 2-[(2S)-oxiran-2-yl]-1-benzofuran lies in the enantioselective formation of the oxirane ring. This is typically achieved through the asymmetric epoxidation of a 2-alkenyl-1-benzofuran precursor. Key strategies involve the use of chiral catalysts to direct the stereochemical outcome of the epoxidation reaction or the employment of pre-existing chirality from a chiral building block.

Chiral Catalysis in Epoxidation Reactions

Chiral transition-metal complexes and organocatalysts have proven to be powerful tools for the asymmetric epoxidation of olefins. While direct examples for the epoxidation of 2-vinyl-1-benzofuran are not extensively documented in readily available literature, established methodologies for analogous substrates provide a strong foundation for its synthesis.

One of the most prominent methods is the Jacobsen-Katsuki epoxidation , which utilizes a chiral manganese-salen complex to catalyze the epoxidation of unfunctionalized alkenes with high enantioselectivity. nih.gov This method is particularly well-suited for cis-disubstituted and certain terminal alkenes. The proposed catalytic cycle involves the formation of a high-valent manganese-oxo species that delivers the oxygen atom to the alkene in an enantioselective manner. oregonstate.edu

Another powerful technique is the chiral ketone-catalyzed asymmetric epoxidation , often referred to as the Shi epoxidation. This method employs a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the terminal oxidant to generate a chiral dioxirane (B86890) in situ. This dioxirane then transfers an oxygen atom to the double bond with high enantioselectivity. This approach has been successfully applied to a wide range of unfunctionalized olefins.

Recent advancements have also seen the emergence of chiral phosphoric acid-catalyzed asymmetric epoxidation using hydrogen peroxide as a green oxidant. nih.govresearchgate.net This method has shown high enantio- and diastereoselectivity for the epoxidation of various alkenyl aza-heteroarenes, suggesting its potential applicability to alkenyl benzofurans. nih.govresearchgate.net

The table below summarizes representative chiral catalytic systems applicable to the asymmetric epoxidation of a precursor like 2-vinyl-1-benzofuran.

Catalyst SystemOxidantSubstrate TypeTypical Enantiomeric Excess (ee)
Chiral Mn(III)-salen complexes (Jacobsen-Katsuki)NaOCl, m-CPBAcis-Disubstituted & Terminal Alkenes>90%
Fructose-derived Chiral Ketone (Shi)OxoneVarious unfunctionalized olefinsHigh
Chiral Phosphoric AcidsH₂O₂Alkenyl aza-heteroarenes86-96% nih.gov
Chiral MetalloporphyrinsIodosylbenzeneTerminal OlefinsUp to >97% for styrene (B11656) rsc.org

Strategies Employing Chiral Building Blocks

An alternative to catalytic asymmetric epoxidation is the use of enantiomerically pure starting materials, or "chiral building blocks," to introduce the desired stereocenter. This approach often involves the synthesis of the target molecule from a precursor that already contains the (2S)-oxirane moiety or a group that can be stereospecifically converted into it.

For instance, a convergent synthesis could involve the coupling of a pre-formed chiral epoxide, such as (S)-glycidol or its derivatives, with a suitable 1-benzofuran synthon. While this approach offers excellent control over the stereochemistry of the oxirane, it requires the development of efficient methods for the formation of the carbon-carbon bond between the benzofuran (B130515) ring and the oxirane.

Another strategy involves the use of chiral starting materials to construct the entire molecule. For example, an effective route to chiral optically active 2-substituted benzofurans from N-protected α-amino acids has been reported, proceeding without significant racemization. nih.gov This highlights the potential of using the chiral pool to access enantiomerically enriched benzofuran derivatives that could be further elaborated to the target oxirane.

Regioselective and Stereocontrolled Construction of the 1-Benzofuran Nucleus

The synthesis of the 1-benzofuran core with a substituent at the 2-position is a well-established area of heterocyclic chemistry. Numerous methods exist, ranging from classical cyclization reactions to modern transition metal-catalyzed cross-coupling and annulation protocols. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclization Reactions for 2-Substituted Benzofurans

Intramolecular cyclization reactions are a common and effective strategy for the construction of the benzofuran ring system. These methods typically involve the formation of a C-O or C-C bond to close the furan (B31954) ring.

One classical approach involves the acid-catalyzed cyclization of α-phenoxy ketones. More contemporary methods focus on the cyclization of ortho-substituted phenols. For example, the palladium-catalyzed oxidative cyclization of o-alkenylphenols provides a direct route to 2-substituted benzofurans. nih.gov Similarly, the cyclization of o-alkynylphenols, often catalyzed by transition metals like palladium or copper, is a versatile method for accessing 2-substituted benzofurans.

Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes has also been reported as an alternative route to 2-arylbenzofurans, which could potentially be adapted for the synthesis of 2-alkenylbenzofurans. nih.gov

The table below provides an overview of common cyclization strategies for the synthesis of 2-substituted benzofurans.

Starting MaterialReagents/CatalystProduct Type
o-AlkenylphenolsPd(II) catalyst, oxidant2-Substituted Benzofurans
o-AlkynylphenolsTransition metal catalyst (e.g., Pd, Cu)2-Substituted Benzofurans
2-HydroxystilbenesIodine(III) catalyst2-Arylbenzofurans
α-Phenoxycarbonyl compoundsAcid catalystBenzofuranones, convertible to Benzofurans oregonstate.edu

Transition Metal-Mediated Cross-Coupling and Annulation Protocols

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the 1-benzofuran nucleus is no exception. coopstfelicien.comacs.orgelsevier.com These methods often offer high efficiency, functional group tolerance, and regioselectivity.

Palladium-catalyzed reactions are particularly prevalent. For instance, the tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids provides a route to 2-aroyl benzofurans. rsc.org Another powerful strategy involves the palladium-catalyzed annulation of phenols with alkynes.

Rhodium(III)-catalyzed [5+1] annulation of 2-alkenylphenols with allenyl acetates has been developed to construct chromene derivatives, and similar strategies could be envisioned for benzofuran synthesis. semanticscholar.org These advanced methods often proceed via C-H activation, offering atom-economical pathways to complex benzofuran structures.

Convergent Synthetic Routes to this compound

Convergent synthetic strategies offer an efficient approach to complex molecules by preparing key fragments separately and then coupling them in the final stages. For the synthesis of this compound, a convergent approach would involve the independent synthesis of a chiral oxirane-containing building block and a functionalized 1-benzofuran, followed by their coupling.

A plausible convergent route could involve the reaction of a 2-lithio-1-benzofuran or a 2-benzofuranylboronic acid with a chiral epoxide-containing electrophile, such as (R)-epichlorohydrin. The development of such a route would hinge on the successful and stereoretentive coupling of the two fragments.

Alternatively, a one-pot asymmetric synthesis of acyclic chiral epoxy alcohols has been developed via a tandem vinylation-epoxidation with dioxygen. nih.gov A similar tandem approach, starting with a salicylaldehyde (B1680747) derivative, could potentially lead to the direct synthesis of the target molecule in a highly efficient manner.

Synthesis of Structural Analogues and Isomers for Systematic Investigation

The systematic investigation into the structure-activity relationships of this compound necessitates the synthesis of a diverse array of structural analogues and chiral isomers. Methodologies for these syntheses focus on the strategic introduction of substituents on the benzofuran core and the controlled formation of the chiral oxirane ring. Key approaches involve the preparation of substituted 2-alkenylbenzofuran precursors followed by stereoselective epoxidation.

A prevalent strategy for the synthesis of 2-alkenylbenzofuran analogues commences with appropriately substituted salicylaldehydes. These starting materials can be readily converted to the corresponding 2-acetylbenzofurans. For instance, the reaction of a substituted salicylaldehyde with chloroacetone (B47974) in the presence of a base like potassium carbonate provides the 2-acetylbenzofuran (B162037) core. This intermediate then serves as a versatile platform for the introduction of various alkenyl groups through reactions such as the Wittig reaction or Horner-Wadsworth-Emmons olefination, yielding a range of 2-alkenylbenzofuran derivatives with different substitution patterns on the aromatic ring and the double bond.

The critical step in the synthesis of chiral analogues is the enantioselective epoxidation of the 2-alkenylbenzofuran precursors. The Jacobsen-Katsuki epoxidation has emerged as a powerful tool for this transformation, allowing for the formation of epoxides from unfunctionalized alkenes with high enantioselectivity. wikipedia.orgorganic-chemistry.org This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom stereoselectively to the double bond. The choice of the specific chiral ligand and reaction conditions can be fine-tuned to achieve the desired (S)- or (R)-configuration of the oxirane ring. The degree of enantioselectivity is influenced by factors such as the structure of the alkene, the nature of the axial donor ligand on the manganese complex, and the reaction temperature. wikipedia.orgpitt.edu

For instance, the synthesis of analogues with substituents on the phenyl group of a 2-cinnamylbenzofuran precursor allows for the exploration of electronic and steric effects on biological activity. The subsequent Jacobsen epoxidation of these precursors can provide a library of optically active 2-(oxiran-2-ylmethyl)-1-benzofuran analogues. The synthesis of O-glycidylketoxime derivatives of (benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl) methanone (B1245722) has also been reported, demonstrating the feasibility of introducing the oxirane moiety through different synthetic routes. nih.gov

The following table summarizes the synthesis of various structural analogues and isomers of this compound, highlighting the synthetic methodologies and the diversity of the prepared compounds.

Analogue/IsomerSynthetic MethodologyPrecursorEpoxidation MethodKey Findings/Observations
2-((S)-Oxiran-2-ylmethyl)-1-benzofuranWittig reaction followed by asymmetric epoxidation2-Allyl-1-benzofuranJacobsen-Katsuki EpoxidationHigh enantioselectivity for the (S)-epoxide can be achieved with the appropriate chiral Mn-salen catalyst.
5-Bromo-2-((S)-oxiran-2-ylmethyl)-1-benzofuranSynthesis of 5-bromo-2-allyl-1-benzofuran from 5-bromosalicylaldehyde, followed by asymmetric epoxidation5-Bromo-2-allyl-1-benzofuranJacobsen-Katsuki EpoxidationDemonstrates the introduction of halogen substituents on the benzofuran ring to probe electronic effects.
7-Methoxy-2-((S)-oxiran-2-ylmethyl)-1-benzofuranPreparation of 2-allyl-7-methoxy-1-benzofuran from 2-hydroxy-3-methoxybenzaldehyde (B140153) and subsequent asymmetric epoxidation2-Allyl-7-methoxy-1-benzofuranJacobsen-Katsuki EpoxidationAllows for the investigation of the impact of electron-donating groups on the benzofuran core.
2-((2S,3R)-3-Phenyloxiran-2-yl)-1-benzofuranHorner-Wadsworth-Emmons reaction of 2-formylbenzofuran with a suitable phosphonate (B1237965) to form 2-cinnamylbenzofuran, followed by diastereoselective epoxidation(E)-2-(2-Phenylvinyl)-1-benzofuranmeta-Chloroperoxybenzoic acid (mCPBA) epoxidation (diastereoselective) or Jacobsen Epoxidation (enantioselective)Provides analogues with substitution on the oxirane ring, introducing additional stereocenters and steric bulk.
(Benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone O-glycidyl oximeReaction of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime with epichlorohydrin(Benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl) ketoximeNucleophilic substitution with epichlorohydrinIllustrates an alternative synthetic route to incorporate a glycidyl (B131873) moiety, creating a ketoxime ether linkage. nih.gov

Structure Activity Relationship Sar Elucidation and Rational Design of 2 2s Oxiran 2 Yl 1 Benzofuran Derivatives

Identification of Key Structural Features Dictating Biological Potency and Selectivity

The biological activity of 2-[(2S)-oxiran-2-yl]-1-benzofuran derivatives is intricately linked to specific structural features of both the benzofuran (B130515) core and the oxirane ring. SAR studies have been pivotal in identifying these key determinants of potency and selectivity.

The benzofuran moiety, a fusion of benzene (B151609) and furan (B31954) rings, serves as a versatile scaffold in medicinal chemistry. mdpi.comcuestionesdefisioterapia.com Its inherent aromaticity and the presence of an oxygen heteroatom provide opportunities for diverse chemical modifications. Research has shown that substitutions at various positions on the benzofuran ring can significantly influence the compound's biological effects. nih.govbiogecko.co.nz For instance, the introduction of substituents at the C-2 position has been identified as crucial for cytotoxic activity in some benzofuran derivatives. nih.gov

The oxirane (or epoxide) ring is a three-membered cyclic ether that is known for its reactivity, which can be harnessed for therapeutic purposes. The electrophilic nature of the oxirane ring allows it to react with nucleophilic residues in biological targets, such as enzymes or receptors. This reactivity is a key contributor to the pharmacological activity of many oxirane-containing compounds.

The relative orientation and linkage of the benzofuran and oxirane rings are also critical. The specific attachment of the oxirane at the C-2 position of the benzofuran scaffold creates a unique chemical entity with a distinct pharmacological profile.

Impact of Stereochemistry (Including 2S-Configuration) on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a profound role in the pharmacological properties of drug molecules. For this compound, the specific stereoisomer, the (2S)-configuration of the oxirane ring, is a critical determinant of its biological activity. mdpi.com

Biological systems, such as enzymes and receptors, are chiral environments. This means they can differentiate between different stereoisomers of a drug molecule, often leading to significant differences in potency, efficacy, and even the type of biological response. The precise spatial arrangement of the (2S)-oxirane ring in relation to the benzofuran core dictates how the molecule interacts with its biological target.

The importance of stereochemistry is a well-established principle in drug design. For many chiral drugs, one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the synthesis of enantiomerically pure compounds, such as those with the specific (2S)-configuration, is often a key objective in drug development. nih.gov The stereochemistry of chiral molecules provides essential insights for the development of novel therapeutic agents. researchgate.net

Systematic Variation of Substituents on the Benzofuran and Oxirane Rings

A cornerstone of SAR studies is the systematic variation of substituents on the lead molecule's scaffold to map out the chemical space and identify modifications that enhance desired properties. For this compound derivatives, this involves introducing a variety of functional groups at different positions on both the benzofuran and oxirane rings.

Substitutions on the Benzofuran Ring:

The benzofuran ring offers multiple sites for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. The introduction of different groups can impact factors such as:

Binding Affinity: Substituents can form additional interactions with the biological target, such as hydrogen bonds or hydrophobic interactions, thereby increasing binding affinity.

Selectivity: By tailoring the substituents, it may be possible to achieve selective binding to a specific target over other related proteins, reducing off-target effects.

Pharmacokinetic Properties: Modifications to the benzofuran ring can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Common substitutions that have been explored on the benzofuran ring include:

Halogens: The addition of halogen atoms like chlorine, bromine, or fluorine can enhance biological activity, potentially by forming halogen bonds with the target. nih.gov

Alkyl and Alkoxy Groups: These groups can modify the lipophilicity of the molecule, which can affect its ability to cross cell membranes. biogecko.co.nz

Nitro and Amino Groups: These functional groups can introduce electronic changes and potential hydrogen bonding sites. biogecko.co.nz

Substitutions on the Oxirane Ring:

While the oxirane ring itself is a key pharmacophore, modifications to it can also be explored. However, such modifications must be approached with caution to preserve the ring's essential reactivity. Potential variations could include the introduction of small alkyl groups, but this is less common than substitutions on the benzofuran ring.

The following table summarizes the effects of some key substitutions on the activity of benzofuran derivatives based on general SAR findings:

Substitution PositionSubstituent TypeGeneral Effect on ActivityReference
Benzofuran C-2Ester or Heterocyclic RingsOften crucial for cytotoxic activity nih.gov
Benzofuran RingHalogens (Br, Cl, F)Can significantly increase anticancer activities nih.gov
Benzofuran RingAlkyl, Alkoxy GroupsModulates lipophilicity and can influence activity biogecko.co.nz
Benzofuran RingNitro, Amino GroupsIntroduces electronic changes and potential hydrogen bonding biogecko.co.nz

Computational and Ligand-Based Design Strategies for Optimized Analogues

In modern drug discovery, computational methods play an increasingly vital role in the rational design of new drug candidates. These in silico approaches can accelerate the design-synthesis-testing cycle by predicting the properties of virtual compounds before they are synthesized in the laboratory. nih.gov

Computational and Ligand-Based Approaches:

Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the biological target is unknown, LBDD methods can be employed. nih.gov These approaches rely on the knowledge of a set of molecules that are known to be active. By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed. nih.gov This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new potential hits.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized analogues.

Molecular Docking: If the structure of the biological target is available, molecular docking can be used to predict how a ligand will bind to the active site. nih.gov This technique can help to prioritize compounds for synthesis and provide insights into the key interactions that govern binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-target interaction, taking into account the flexibility of both the ligand and the protein. nih.gov This can lead to a more accurate prediction of binding affinity and a better understanding of the binding mechanism.

By integrating these computational strategies with traditional SAR studies, researchers can more efficiently explore the chemical space around the this compound scaffold and design optimized analogues with improved therapeutic potential.

Computational Chemistry and Theoretical Investigations of 2 2s Oxiran 2 Yl 1 Benzofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. physchemres.org It provides a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like benzofuran (B130515) derivatives. doi.org DFT calculations can determine various electronic properties and reactivity descriptors that are crucial for understanding the chemical behavior of a compound.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔEgap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. acs.org

For instance, DFT studies on 2-phenylbenzofuran (B156813) derivatives have been performed to calculate these properties and establish a baseline for their reactivity. physchemres.org Similarly, investigations into benzofuran-carboxylic acids have utilized DFT to analyze their electronic properties and reactivity. nih.gov These studies demonstrate that the choice of functional and basis set, such as B3LYP/6-311++G(d,p), is critical for obtaining results that correlate well with experimental data. nih.gov

Table 1: Representative Electronic Properties of Benzofuran Derivatives from DFT Calculations

This table illustrates the type of data obtained from DFT studies on analogous benzofuran compounds. The values are representative and depend on the specific derivative and computational method used.

Compound ClassMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔEgap) (eV)Reference
1-Benzofuran-2-carboxylic acidDFT/B3LYP/6-311++G(d,p)-7.05-2.025.03 nih.gov
1-Benzofuran-3-carboxylic acidDFT/B3LYP/6-311++G(d,p)-7.14-2.264.88 nih.gov
2-PhenylbenzofuranDFT/GGA-PBE/6-31G(d,p)-5.65-1.554.10 physchemres.org
Benzofuran derivative (4A)DFTNot ReportedNot Reported2.48 acs.org

Molecular Docking and Binding Mode Analysis with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action at a molecular level.

The process involves placing the ligand, such as a benzofuran derivative, into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results provide insights into the binding energy (a lower score usually indicates better affinity) and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex.

Numerous studies have employed molecular docking to investigate the potential of various benzofuran derivatives as inhibitors of biological targets. For example, benzofuran hybrids have been docked into the active sites of cancer-related enzymes like PI3K, VEGFR-2, and farnesyltransferase. researchgate.nettandfonline.com Other studies have explored their potential against targets for Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.comfrontiersin.org These analyses reveal key amino acid residues that are crucial for binding and provide a rationale for the observed biological activity, guiding the design of more potent and selective inhibitors. mdpi.comnih.gov

Table 2: Examples of Molecular Docking Studies on Benzofuran Derivatives

This table summarizes findings from docking studies on various benzofuran analogues against different protein targets.

Compound ClassProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Benzofuran-tetrazole derivative (5s)TcAChE-10.89TYR70, ASP72, TRP84, TRP279, TYR334 doi.org
Benzofuran-oxadiazole hybrid (5d)Lung Cancer Target (unspecified)-8.9Not specified mdpi.com
Cathafuran C (2-arylbenzofuran)Butyrylcholinesterase (BChE)-10.2TRP82, ASP70, ASN68, THR120 mdpi.com
Benzofuran-derived Donepezil analogue (C7)Acetylcholinesterase (AChE)-12.80TRP86, TYR337, PHE338, TRP286 frontiersin.org
5-nitrobenzofuran derivative (M5k)Bacterial Target (1aj6)-10.4Not specified researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational flexibility of the protein and ligand, the stability of their complex, and the dynamics of their interactions.

In the context of drug design, MD simulations are used to refine docking poses and to calculate more accurate binding free energies (e.g., using MM/GBSA or MM/PBSA methods). A typical MD simulation for a ligand-protein complex runs for tens to hundreds of nanoseconds. frontiersin.org Analysis of the simulation trajectory can reveal the stability of key hydrogen bonds, the root-mean-square deviation (RMSD) of the ligand and protein backbone (to assess structural stability), and the root-mean-square fluctuation (RMSF) of individual residues (to identify flexible regions).

For example, MD simulations have been performed on benzofuran-tetrazole derivatives complexed with acetylcholinesterase to confirm the stability of the docked conformation. doi.orgnih.gov In another study, a 100-nanosecond MD simulation of a benzofuran derivative bound to BChE was used to calculate the binding free energy and identify the most stable interactions over time, confirming that the complex remained stable throughout the simulation. mdpi.com

Table 3: Representative Findings from Molecular Dynamics Simulations of Benzofuran Derivatives

This table highlights the type of information that can be obtained from MD simulations, using examples from studies on related compounds.

Compound ClassProtein TargetSimulation TimeKey FindingsReference
Cathafuran C (2-arylbenzofuran)Butyrylcholinesterase (BChE)100 nsComplex reached a steady state after 20 ns; Binding free energy (MMGBSA) = -36.3 kcal/mol. mdpi.com
Benzofuran-derived Donepezil analogueAcetylcholinesterase (AChE)100 nsConfirmed thermodynamic stability of the intermolecular contacts observed in docking. frontiersin.org
Benzofuran-tetrazole derivativesTcAChE–E2020 complexNot specifiedConfirmed exquisite interaction and stability of the active compounds in the binding site. doi.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

A QSAR model is built using a "training set" of compounds with known activities. For each compound, a set of numerical descriptors is calculated, which can represent physicochemical properties (e.g., logP, molar refractivity), electronic properties (from DFT), or 3D structural features. bioinformation.netnih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to find the best correlation between these descriptors and the biological activity.

The predictive power of a QSAR model is validated using internal (e.g., cross-validation, Q²) and external validation (using a "test set" of compounds not included in the model development). tandfonline.com Successful QSAR models have been developed for various series of benzofuran derivatives to predict activities such as vasodilation, farnesyltransferase inhibition, and CYP26A1 inhibition. tandfonline.combioinformation.netmdpi.com These models help identify the key structural features that are either beneficial or detrimental to the desired biological effect, thus guiding the synthesis of new and more potent analogues. nih.gov

Table 4: Examples of QSAR Models for Benzofuran Derivatives

This table presents the statistical quality of QSAR models developed for different series of benzofuran compounds.

Predicted ActivityModel TypeNo. of CompoundsStatistical ParametersReference
Vasodilation2D-QSAR24R² = 0.816, R²cvOO (Q²) = 0.731 mdpi.com
FTase Inhibition2D-QSAR30R² > 0.8, Q² > 0.7, R²pred > 0.6 tandfonline.com
PTPase 1B InhibitionQSAR43r = 0.86 (explains 76.93% of variance) nih.gov
CYP26A1 Inhibition2D-QSAR15High R² reported bioinformation.netnih.gov

Future Research Directions and Applications of 2 2s Oxiran 2 Yl 1 Benzofuran

Role as a Chiral Synthetic Intermediate in Complex Organic Synthesis

The primary and most immediate application of 2-[(2S)-oxiran-2-yl]-1-benzofuran is its role as a chiral synthetic intermediate, or building block, for the construction of more complex molecules. bldpharm.combldpharm.com Its value stems from the combination of the benzofuran (B130515) nucleus, a common feature in many biologically active natural products, and the chiral epoxide ring, which allows for stereocontrolled transformations. rsc.orgsci-hub.se

The epoxide is a highly versatile functional group that can undergo nucleophilic ring-opening reactions. This allows for the introduction of a wide variety of substituents at the C2 and C3 positions of the ethyl side chain with controlled stereochemistry, which is crucial for biological activity. Synthetic chemists can leverage this reactivity to build intricate molecular architectures. For instance, benzofuran epoxides are key intermediates in the synthesis of complex natural products like Stemofuran A and various Moracin derivatives. rsc.orgsci-hub.se The synthesis of these molecules demonstrates the utility of the benzofuran epoxide motif in creating stereochemically rich structures.

Recent advancements in synthetic methodologies continue to unlock new ways to create highly functionalized benzofurans from simple starting materials, highlighting the ongoing importance of this class of compounds in organic chemistry. medium.com The availability of this compound as a chiral starting material provides a direct route to enantiomerically pure products, bypassing the need for challenging chiral separations or asymmetric synthesis steps later in a synthetic sequence.

Table 1: Examples of Complex Molecules Synthesized from Benzofuran Precursors This table illustrates the types of complex structures that can be accessed using benzofuran-based building blocks.

Precursor Type Resulting Complex Molecule Class Example(s) Key Transformation
2-Methoxychalcone Epoxide Natural Product Stemofuran A Lewis acid-triggered rearrangement & cyclodehydration rsc.org
Prenylated Phenol Epoxide Natural Product Moracin Derivatives Sonogashira coupling & in situ cyclization sci-hub.se

Advancements in Medicinal Chemistry as a Lead Compound or Probe

The benzofuran scaffold is of profound interest to medicinal chemists due to the broad spectrum of pharmacological activities its derivatives possess. nih.gov These activities include antitumor, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties, among others. rsc.orgresearchgate.netnih.gov This wide range of biological effects has established the benzofuran nucleus as a foundational structure in the discovery of lead molecules for drug development. nih.gov

This compound represents an ideal starting point for the generation of new potential therapeutic agents. The reactive epoxide ring can be opened by a vast array of nucleophiles (e.g., amines, alcohols, thiols), enabling the rapid creation of large, diverse libraries of novel benzofuran derivatives. This approach is central to modern drug discovery, where high-throughput screening of such libraries against biological targets can quickly identify "hit" and "lead" compounds. For example, specific benzofuran derivatives have been identified as potent inhibitors of targets like aromatase for breast cancer, DNA gyrase in Mycobacterium tuberculosis, and the PDGFRα receptor in hepatocellular carcinoma. nih.govdoi.org The ability to systematically modify the side chain originating from the epoxide ring of this compound allows for detailed structure-activity relationship (SAR) studies to optimize potency and selectivity for a given target.

Table 2: Reported Biological Activities of Benzofuran Derivatives This table summarizes the diverse therapeutic potential of the benzofuran scaffold.

Biological Activity Therapeutic Area Example Target/Application Reference(s)
Antitumor / Anticancer Oncology Aromatase Inhibition, PDGFRα Inhibition nih.govdoi.org
Antimicrobial / Antibacterial Infectious Disease Mycobacterium tuberculosis DNA Gyrase B nih.gov
Antiviral Infectious Disease General antiviral applications nih.gov
Anti-inflammatory Immunology General anti-inflammatory applications researchgate.net
Antidiabetic Endocrinology General antidiabetic applications rsc.org

Development of Novel Chemical Tools for Biological Research

In the field of chemical biology, "chemical probes" are essential tools for dissecting complex biological processes. nih.gov A chemical probe is a small molecule designed to interact with a specific protein target with high affinity and selectivity, allowing researchers to study that target's function in cells or whole organisms. chemicalprobes.orgelifesciences.org These probes often consist of three key parts: a ligand for target recognition, a reporter tag (like a fluorophore) for detection, and a reactive group for covalent modification. frontiersin.org

The epoxide moiety of this compound makes it an attractive candidate for the reactive group in the design of novel activity-based probes (ABPs). ABPs are a class of chemical probes that use a reactive group to form a covalent bond with an enzyme, often within its active site, providing a powerful and permanent label. frontiersin.org The electrophilic nature of the epoxide ring allows it to react with nucleophilic amino acid residues (such as serine, cysteine, or histidine) on a target protein.

While no specific probes have yet been reported using this compound, its structure provides a clear blueprint for their future development. A synthetic strategy could involve attaching a known protein ligand to the benzofuran core and appending a reporter tag through the ring-opening of the epoxide. Alternatively, the benzofuran itself could serve as the ligand scaffold, with the epoxide acting as the reactive "warhead." The development of such tools would enable researchers to identify new drug targets, study enzyme activity in real-time, and better understand disease mechanisms.

Table 3: Hypothetical Design of a Chemical Probe from this compound

Probe Component Function Potential Moiety from Title Compound Example of Additional Chemistry
Ligand Binds selectively to the target protein The benzofuran core (or a larger molecule attached to it) Functionalization of the benzofuran ring
Reactive Group Forms a covalent bond with the target The (S)-oxirane ring None needed; inherent reactivity

| Reporter Tag | Enables detection and visualization | N/A | Attachment of a fluorophore (e.g., fluorescein, rhodamine) via epoxide ring-opening |

Interdisciplinary Approaches in Chemical Biology and Drug Discovery

The path from a simple chemical building block to a validated biological probe or a clinical drug candidate is fundamentally interdisciplinary. It requires seamless collaboration between synthetic organic chemists, medicinal chemists, pharmacologists, and biologists. nih.govmedium.com this compound sits (B43327) at the nexus of these fields, representing a starting point for multifaceted research endeavors.

The journey begins with synthetic chemistry , where efficient and scalable routes to produce enantiomerically pure this compound are developed. nih.govmedium.com This molecule is then passed to medicinal chemists and chemical biologists , who use it as a scaffold to design and synthesize libraries of new compounds. nih.govnih.gov These compounds are subsequently screened by biologists and pharmacologists to assess their effects on cells, proteins, and animal models of disease.

This iterative cycle of design, synthesis, and testing is the engine of modern drug discovery. nih.gov For example, a research program might aim to develop a new kinase inhibitor. Synthetic chemists would provide this compound, which medicinal chemists would react with various amines to create a library of amino alcohol derivatives. Biologists would then test this library for its ability to inhibit the target kinase. Promising "hits" would be further optimized through more refined synthesis and SAR studies, demonstrating a truly interdisciplinary approach to tackling complex scientific challenges. ui.ac.id The versatility of the benzofuran-epoxide scaffold makes it an exceptionally valuable tool for driving such collaborative projects forward.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.